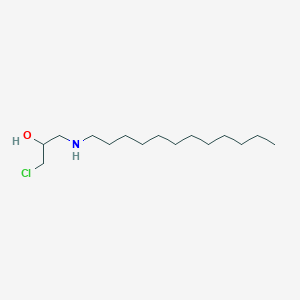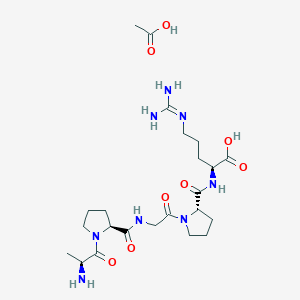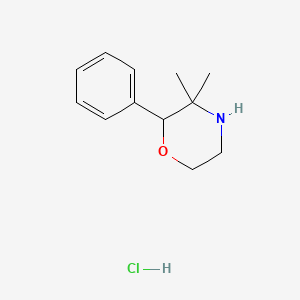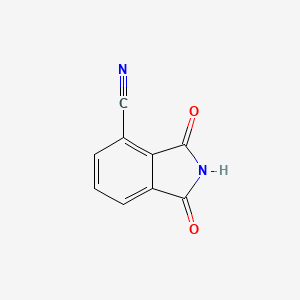
2-Amino-5-iodobenzoic acid hex-3-enyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-iodobenzoic acid hex-3-enyl ester is a chemical compound with the molecular formula C13H16INO2. It is derived from 2-Amino-5-iodobenzoic acid, a compound known for its applications in various fields such as pharmaceuticals and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-iodobenzoic acid hex-3-enyl ester typically involves the esterification of 2-Amino-5-iodobenzoic acid with hex-3-enol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the esterification is complete .
Industrial Production Methods
Industrial production of this ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-iodobenzoic acid hex-3-enyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The iodine atom in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiourea can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-iodobenzoic acid hex-3-enyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein labeling.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-iodobenzoic acid hex-3-enyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-Amino-5-iodobenzoic acid, which can then interact with enzymes and receptors. The iodine atom in the compound can also participate in halogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-iodobenzoic acid: The parent compound, known for its applications in pharmaceuticals and industrial chemistry.
2-Amino-5-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine.
2-Amino-5-chlorobenzoic acid: Contains a chlorine atom instead of iodine.
Uniqueness
2-Amino-5-iodobenzoic acid hex-3-enyl ester is unique due to the presence of both the ester group and the iodine atom. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H16INO2 |
|---|---|
Molecular Weight |
345.18 g/mol |
IUPAC Name |
[(E)-hex-3-enyl] 2-amino-5-iodobenzoate |
InChI |
InChI=1S/C13H16INO2/c1-2-3-4-5-8-17-13(16)11-9-10(14)6-7-12(11)15/h3-4,6-7,9H,2,5,8,15H2,1H3/b4-3+ |
InChI Key |
KJYGJPOLIBEYPT-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCOC(=O)C1=C(C=CC(=C1)I)N |
Canonical SMILES |
CCC=CCCOC(=O)C1=C(C=CC(=C1)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


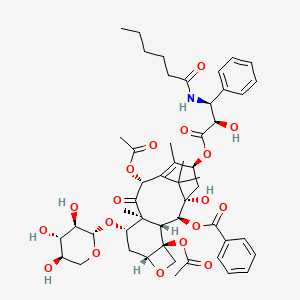
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)




![3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B14758195.png)


